2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde
Overview
Description
2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde is an organic compound that features a piperidine ring substituted with a dimethylamino group and a fluorobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by a dimethylamino group.
Attachment of the Fluorobenzaldehyde Moiety: The final step involves the coupling of the piperidine derivative with 5-fluorobenzaldehyde using a Suzuki–Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzoic acid.
Reduction: 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Dimethylamino)piperidin-1-yl)ethanol
- 2-(4-(Dimethylamino)piperidin-1-yl)-1-(1H-indol-3-yl)ethan-1-one
Uniqueness
2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde is unique due to the presence of both a fluorobenzaldehyde moiety and a dimethylamino-substituted piperidine ring. This combination imparts distinct chemical properties and biological activities, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Biological Activity
2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Piperidine ring : Provides structural rigidity and potential interactions with biological targets.
- Dimethylamino group : Enhances solubility and may influence the compound's interaction with receptors.
- Fluorobenzaldehyde moiety : Contributes to the compound's electronic properties, affecting its reactivity and binding affinities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group and the fluorobenzaldehyde moiety are critical for its binding affinity, potentially modulating biological pathways by inhibiting or activating specific proteins involved in cellular processes .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit notable antiproliferative effects against several cancer cell lines. For instance, studies have shown that related compounds with similar structures have IC50 values ranging from 0.70 μM to 3.30 μM against leukemia cell lines (HL-60, K-562, HEL) and other cancer types .
Compound | Cell Line | IC50 (μM) |
---|---|---|
4g | HL-60 | 1.00 ± 0.42 |
4g | K-562 | 0.92 ± 0.32 |
4e | HEL | 1.05 ± 0.35 |
The selectivity index for these compounds indicates a promising therapeutic window, as they show significantly lower cytotoxicity in normal cell lines compared to cancerous ones .
Enzyme Inhibition
The compound also demonstrates potential as an inhibitor of key enzymes involved in metabolic processes. For example, it has been evaluated for its inhibitory effects on aldehyde dehydrogenase (ALDH), which is crucial in drug metabolism and detoxification pathways. Compounds similar to this compound have shown varying degrees of inhibition against ALDH isoforms, highlighting the importance of structural modifications in enhancing potency .
Study on Antiproliferative Activity
A study published in MDPI evaluated a series of piperidine derivatives, including those related to our compound. The findings indicated that modifications on the phenyl ring significantly affected cytotoxicity against hematologic tumors, with certain substitutions leading to improved activity profiles .
Tyrosinase Inhibition
Another relevant study focused on tyrosinase inhibitors, where compounds structurally similar to this compound were assessed for their ability to inhibit this enzyme involved in melanin synthesis. These findings underscore the potential of piperidine derivatives in cosmetic and therapeutic applications related to pigmentation disorders .
Properties
IUPAC Name |
2-[4-(dimethylamino)piperidin-1-yl]-5-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-16(2)13-5-7-17(8-6-13)14-4-3-12(15)9-11(14)10-18/h3-4,9-10,13H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURXEPKRKOHQJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=C(C=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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